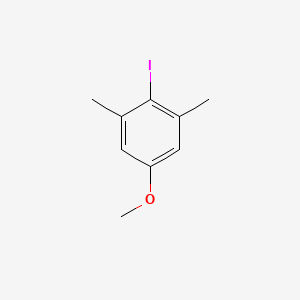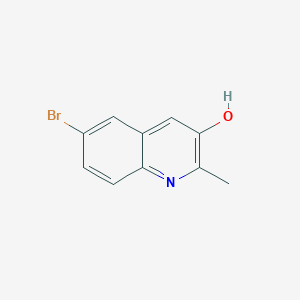
6-Bromo-2-methylquinolin-3-ol
Vue d'ensemble
Description
“6-Bromo-2-methylquinolin-3-ol” is a quinoline derivative . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of “6-Bromo-2-methylquinolin-3-ol” is C10H8BrNO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
A study presented a facile synthesis method for 6-Bromoquinolin-4-ol derivatives, demonstrating significant antibacterial activities against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). These derivatives were synthesized through Chan–Lam coupling, exhibiting varying yields dependent on solvent choice. The compound with the highest antibacterial activity was identified, suggesting potential applications in developing antibacterial agents (Arshad et al., 2022).
Methodological Advances in Synthesis
Another research focused on the synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, detailing the steps involved and highlighting the minimal literature on this compound. This study contributes to our understanding of synthetic pathways, potentially aiding in the development of more efficient synthesis methods for quinoline derivatives (Wlodarczyk et al., 2011).
Application in Chelating Ligands
Research into the Friedländer synthesis of 6-bromoquinoline derivatives for use as chelating ligands has shown promising results. These derivatives can form biquinolines or undergo further chemical modifications to produce alkynyl derivatives, indicating their potential utility in creating complex molecular structures with high emission quantum yields (Hu et al., 2003).
Chloride Sensing for Biological Applications
A study on the development of fluorescent probes based on the quaternisation of 6-methylquinoline demonstrates the potential of these compounds in chloride sensing within biological systems. These probes exhibit high fluorescence quenching in the presence of chloride ions, offering a tool for chloride determination in various biological contexts (Geddes et al., 2001).
Structural and Physical Property Investigations
The synthesis and investigation of 6-Bromoquinolin-4-ol derivatives have also included the analysis of their structural and physical properties using density functional theory (DFT). This research provides insights into the essential features influencing the activity and stability of these compounds, informing further development and application in various scientific fields (Arshad et al., 2022).
Mécanisme D'action
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction could be the development of new molecules containing the quinoline nucleus that are more effective as antimalarial, antimicrobial, and anticancer agents .
Propriétés
IUPAC Name |
6-bromo-2-methylquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-10(13)5-7-4-8(11)2-3-9(7)12-6/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNBHTWGVKPUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605156 | |
| Record name | 6-Bromo-2-methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylquinolin-3-ol | |
CAS RN |
60131-25-1 | |
| Record name | 6-Bromo-2-methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




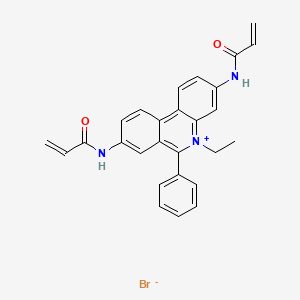
![1-Butyl-3-[(pyridin-2-yl)methyl]-1H-imidazol-3-ium hexafluorophosphate](/img/structure/B1628048.png)
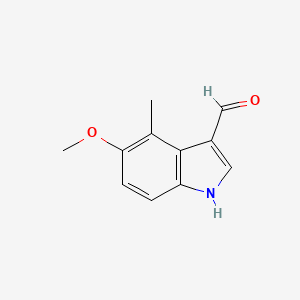
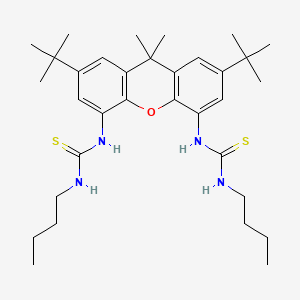
![1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene](/img/structure/B1628053.png)
![N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide](/img/structure/B1628054.png)

![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B1628056.png)
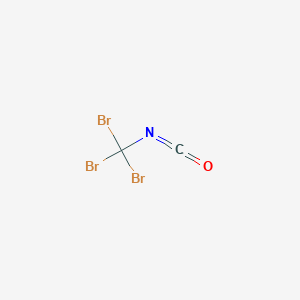
![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B1628059.png)

